molecular formula C24H22ClNO B594006 (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1391054-25-3

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594006
CAS No.: 1391054-25-3
M. Wt: 375.9 g/mol
InChI Key: YNEFOXBSBQBQMF-UHFFFAOYSA-N
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Description

JWH 398 2-chloronaphthyl isomer is a synthetic cannabinoid that acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This compound is structurally similar to other synthetic cannabinoids and is primarily used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 398 2-chloronaphthyl isomer typically involves the reaction of 2-chloronaphthalene with 1-pentyl-1H-indole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired isomer. Common reagents used in this synthesis include organic solvents like dichloromethane and catalysts such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of JWH 398 2-chloronaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

JWH 398 2-chloronaphthyl isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine gas or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

JWH 398 2-chloronaphthyl isomer has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.

    Industry: Used in the development of new synthetic cannabinoids and related compounds

Comparison with Similar Compounds

Similar Compounds

    JWH 018: Another synthetic cannabinoid with similar receptor affinity but different structural features.

    JWH 073: Similar in structure but with variations in the alkyl chain length.

    AM-2201: A synthetic cannabinoid with a fluorine atom instead of a chlorine atom.

Uniqueness

JWH 398 2-chloronaphthyl isomer is unique due to its specific structural configuration, which includes a 2-chloronaphthyl group. This structural feature contributes to its distinct binding affinity and pharmacological profile compared to other synthetic cannabinoids .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEFOXBSBQBQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017320
Record name (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-25-3
Record name (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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